BAZ2B Bromodomain Inhibition: Meta-Methyl Analog Ki vs. Class-Level Inhibitor Potency
In a BROMOscan assay targeting the human partial-length BAZ2B bromodomain (residues S2054-S2168), [(3-methylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate demonstrated an inhibition constant (Ki) of 1000 nM (1.00E+3 nM) [1]. This places the compound in the moderate-weak affinity range when compared to optimized BAZ2B probe molecules, which typically achieve Ki values between 10 nM and 100 nM in comparable assay formats [2]. The difference of approximately one order of magnitude indicates that this compound is not a potent probe but may serve as a starting point for fragment-based lead development.
| Evidence Dimension | BAZ2B bromodomain binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1000 nM (1.00E+3 nM) |
| Comparator Or Baseline | Class-level reference: Published BAZ2B inhibitors (e.g., triazolopyrimidine derivatives) achieve Ki values in the range of 10-100 nM in BROMOscan or AlphaScreen competition assays [2]. Exact comparator not structurally identical; represents the broader inhibitor class. |
| Quantified Difference | Target compound Ki is 10- to 100-fold weaker than the most potent class members. |
| Conditions | BROMOscan assay: Human partial-length BAZ2B (aa S2054-S2168) expressed in bacterial system. Ligand displacement measured. |
Why This Matters
Knowing the exact Ki relative to class-level probes enables researchers to select this compound as a moderate-affinity reference ligand or as a scaffold for structure-activity relationship (SAR) studies.
- [1] BindingDB. Ki for BDBM50572130 against BAZ2B. Accessed 2026. View Source
- [2] Marchand, J.-R. et al. ChemMedChem 2018, 13, 1473-1480. View Source
